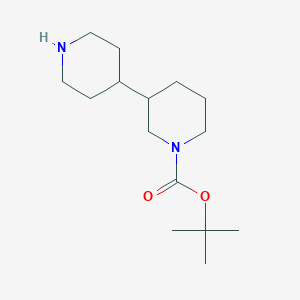

Tert-butyl 3-(piperidin-4-yl)piperidine-1-carboxylate

Description

Tert-butyl 3-(piperidin-4-yl)piperidine-1-carboxylate is a bicyclic piperidine derivative featuring a tert-butoxycarbonyl (Boc) protecting group. This compound is widely utilized as an intermediate in pharmaceutical synthesis, particularly in the development of central nervous system (CNS) drugs and enzyme inhibitors due to its ability to modulate steric and electronic properties . Its structure combines two piperidine rings, with the Boc group enhancing solubility in organic solvents and stabilizing the amine during synthetic processes.

Properties

IUPAC Name |

tert-butyl 3-piperidin-4-ylpiperidine-1-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H28N2O2/c1-15(2,3)19-14(18)17-10-4-5-13(11-17)12-6-8-16-9-7-12/h12-13,16H,4-11H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WSJZMYHXQJRAED-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCCC(C1)C2CCNCC2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H28N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

268.39 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 3-(piperidin-4-yl)piperidine-1-carboxylate typically involves the reaction of piperidine derivatives with tert-butyl chloroformate. One common method includes the following steps:

Starting Material: Piperidine-4-carboxylic acid.

Reagents: Tert-butyl chloroformate, a base such as triethylamine, and a solvent like dichloromethane.

Reaction Conditions: The reaction is carried out at low temperatures (0-5°C) to control the exothermic nature of the reaction.

Procedure: The piperidine-4-carboxylic acid is dissolved in dichloromethane, followed by the addition of triethylamine. Tert-butyl chloroformate is then added dropwise to the reaction mixture while maintaining the temperature. The reaction is stirred for several hours until completion.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Bulk Reactors: Large-scale reactors equipped with temperature control systems.

Purification: The crude product is purified using techniques such as recrystallization or chromatography to achieve high purity levels.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 3-(piperidin-4-yl)piperidine-1-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur at the piperidine nitrogen or the tert-butyl ester group.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an aqueous medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of N-alkyl or N-acyl derivatives.

Scientific Research Applications

Neuroprotective Effects

Tert-butyl 3-(piperidin-4-yl)piperidine-1-carboxylate has been studied for its neuroprotective properties, particularly in the context of neurodegenerative diseases such as Alzheimer's disease. The compound interacts with neurotransmitter receptors and enzymes involved in neurodegeneration.

Case Study: Neuroprotective Activity

A study published in the Journal of Medicinal Chemistry evaluated various derivatives of piperidine, including this compound. The results indicated significant reductions in neuronal cell death induced by neurotoxic agents, suggesting its potential as a neuroprotective agent .

Anticancer Activity

This compound has also shown promise in anticancer research. Its structural features allow it to inhibit cancer cell proliferation through various mechanisms.

Case Study: Anticancer Activity

Research on structurally related compounds demonstrated that this compound inhibited the growth of cancer cell lines with IC50 values ranging from 6 to 63 μM. This indicates a dose-dependent response, highlighting the need for further exploration into its mechanisms of action and potential clinical applications .

Mechanism of Action

The mechanism of action of tert-butyl 3-(piperidin-4-yl)piperidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or modulator, affecting the activity of these targets. The exact pathways and molecular interactions depend on the specific application and target.

Comparison with Similar Compounds

Substituent Variations and Physicochemical Properties

The Boc-protected piperidine scaffold is highly modular, enabling diverse functionalization. Below is a comparative analysis of key analogs:

Key Observations :

- Lipophilicity : Alkyl chains (e.g., 4-methylpentyl in ) increase logP, favoring blood-brain barrier penetration.

- Electronic Effects : Electron-withdrawing groups (e.g., chloropyrazinyl in ) enhance electrophilic reactivity, useful in cross-coupling reactions.

- Biological Interactions : Urea () and benzimidazole () groups improve target binding via hydrogen bonding and π-π interactions.

Biological Activity

Tert-butyl 3-(piperidin-4-yl)piperidine-1-carboxylate is a piperidine derivative that has garnered attention in pharmacological research due to its potential biological activities. This article reviews its synthesis, biological properties, and relevant case studies, highlighting its significance in drug development.

Synthesis of this compound

The synthesis of this compound typically involves the protection of functional groups and the use of coupling agents to facilitate the formation of the piperidine structure. The following steps outline a general synthetic pathway:

- Protection of Amine Group : The nitrogen atom in the piperidine ring is protected using tert-butoxycarbonyl (Boc) groups.

- Formation of Carboxylate : The carboxylic acid moiety is introduced through acylation reactions.

- Deprotection : The Boc group is removed to yield the final product.

This synthetic approach allows for the introduction of various substituents that can modulate biological activity.

This compound exhibits several biological activities, primarily through its interaction with various receptors and enzymes:

- NLRP3 Inflammasome Inhibition : Recent studies have shown that derivatives of piperidine compounds can inhibit NLRP3 inflammasome activation, which plays a crucial role in inflammatory responses. This compound has been evaluated for its ability to reduce IL-1β release in THP-1 macrophages stimulated with lipopolysaccharide (LPS) and ATP, demonstrating a concentration-dependent inhibition of pyroptosis and IL-1β release .

In Vitro Studies

In vitro assays have been conducted to evaluate the cytotoxicity and efficacy of this compound:

| Concentration (µM) | % Pyroptosis Inhibition | % IL-1β Release Inhibition |

|---|---|---|

| 0.1 | 15 | 20 |

| 1 | 30 | 40 |

| 10 | 50 | 60 |

| 100 | 80 | 90 |

These results indicate that increasing concentrations lead to significant reductions in both pyroptosis and IL-1β release, suggesting a potent anti-inflammatory effect.

Case Study 1: Anti-inflammatory Effects

A study investigated the effects of this compound on chronic inflammation models in vivo. The compound was administered to mice subjected to LPS-induced inflammation. Results indicated a marked decrease in pro-inflammatory cytokines such as TNF-α and IL-6, supporting its potential therapeutic application in treating inflammatory diseases.

Case Study 2: Neuroprotective Properties

Another investigation focused on the neuroprotective effects of this compound in models of neurodegeneration. It was found to enhance neuronal survival under oxidative stress conditions by modulating glutamate receptor activity, suggesting potential applications in neurodegenerative disorders such as Alzheimer's disease.

Q & A

Q. What is the molecular structure and key functional groups of tert-butyl 3-(piperidin-4-yl)piperidine-1-carboxylate?

The compound features a bicyclic structure with two piperidine rings: one substituted with a tert-butyl carbamate group (Boc-protected amine) and the other linked via a methylene bridge. Key functional groups include:

- tert-butyloxycarbonyl (Boc) group: A common amine-protecting group in organic synthesis.

- Piperidine rings : Nitrogen-containing heterocycles contributing to conformational flexibility and potential bioactivity.

The molecular formula is C₁₆H₃₀N₂O₂ (molecular weight: 282.42 g/mol) . Structural analogs in the evidence highlight similar motifs, such as tert-butyl carbamate-protected piperidines with substituents influencing reactivity and stability .

Q. What safety precautions are critical when handling this compound?

Handling requires adherence to standard laboratory safety protocols:

- Personal Protective Equipment (PPE) : Gloves, lab coats, and safety goggles to prevent skin/eye contact .

- Ventilation : Use fume hoods to avoid inhalation of dust/aerosols, as acute toxicity data are limited .

- Storage : Keep in tightly sealed containers in cool (<25°C), dry conditions away from incompatible reagents (e.g., strong oxidizers) .

- Waste Disposal : Classify as hazardous waste and dispose via certified facilities .

Q. What analytical techniques are used for purity assessment and structural confirmation?

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to verify substituent positions and Boc-group integrity .

- High-Performance Liquid Chromatography (HPLC) : Quantify purity (>95%) under reverse-phase conditions .

- Mass Spectrometry (MS) : Confirm molecular ion peaks (e.g., ESI-MS for [M+H]⁺ at m/z 283.4) .

- X-ray Crystallography : Resolve stereochemical ambiguities using software like SHELXL for refinement .

Advanced Research Questions

Q. What methodological challenges arise in synthesizing this compound, and how are they addressed?

Challenges :

- Regioselectivity : Competing reactions during piperidine functionalization.

- Protection/Deprotection : Boc-group stability under acidic/basic conditions .

Solutions : - Stepwise Protection : Use Boc-anhydride to protect the primary amine before introducing the secondary piperidine ring .

- Catalytic Optimization : Employ Pd-catalyzed cross-coupling or reductive amination for regioselective substitutions .

- Purification : Silica gel chromatography or recrystallization to isolate intermediates .

Q. How can crystallographic data contradictions (e.g., twinning, disorder) be resolved?

Q. What strategies optimize stability during long-term storage or under experimental conditions?

Q. How does the compound’s reactivity compare to analogs in nucleophilic substitution or catalytic hydrogenation?

- Nucleophilic Substitution : The Boc group reduces amine nucleophilicity, requiring harsh conditions (e.g., TFA deprotection) for reactions at the piperidine nitrogen .

- Hydrogenation : Catalytic hydrogenation (Pd/C, H₂) selectively reduces unsaturated bonds without cleaving the Boc group .

- Comparative Data : Analogs with unprotected amines (e.g., tert-butyl 4-aminopiperidine-1-carboxylate) show faster reaction kinetics .

Q. What computational methods predict its pharmacokinetic properties or target binding affinity?

- Molecular Dynamics (MD) : Simulate interactions with biological targets (e.g., GPCRs) using AMBER or GROMACS .

- Docking Studies : AutoDock Vina to model binding poses in enzyme active sites .

- ADMET Prediction : Tools like SwissADME estimate logP (2.8), solubility (LogS = -3.2), and blood-brain barrier permeability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.